molecular formula C20H22N2O5S2 B4577688 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide

Cat. No. B4577688
M. Wt: 434.5 g/mol
InChI Key: WKEISKHGPJGBBD-UHFFFAOYSA-N
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Description

"N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide" is a complex organic compound that has been the subject of various scientific studies. Its detailed characteristics have been explored in various research contexts.

Synthesis Analysis

  • The synthesis process of similar compounds typically involves the reaction of specific amines with sulfonyl chlorides under controlled conditions. For example, Abbasi et al. (2019) synthesized a series of related compounds by reacting 1,4-benzodioxan-6-amine with 4-chlorobenzenesulfonyl chloride, followed by further reactions with alkyl/aralkyl halides (Abbasi et al., 2019).

Molecular Structure Analysis

  • The molecular and supramolecular structures of related compounds have been reported in various studies. For example, Jacobs et al. (2013) reported the molecular structures of N-[2-(pyridin-2-yl)ethyl] derivatives of methane-, benzene-, and toluenesulfonamide, highlighting the significance of N(amide)-C(ethyl)-C(ethyl)-C(pyridinyl) torsion angles (Jacobs et al., 2013).

Chemical Reactions and Properties

  • The compound and its derivatives might undergo various chemical reactions, such as the formation of hydrogen bonds and π-π interactions, as observed in similar compounds. Mohamed-Ezzat et al. (2023) described π-π interactions and N-H...N hydrogen bonding in the crystal structure of a related compound (Mohamed-Ezzat et al., 2023).

Physical Properties Analysis

  • The physical properties of such compounds are typically characterized using techniques like IR, NMR, and EI-MS spectral techniques, as demonstrated in the study by Abbasi et al. (2019). These techniques help confirm the structures and provide insights into the physical characteristics of the compounds (Abbasi et al., 2019).

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylsulfanyl-3-(pyrrolidine-1-carbonyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5S2/c1-28-19-7-5-15(13-16(19)20(23)22-8-2-3-9-22)29(24,25)21-14-4-6-17-18(12-14)27-11-10-26-17/h4-7,12-13,21H,2-3,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKEISKHGPJGBBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCCO3)C(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide
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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide
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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide
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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide
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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide
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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide

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